Dual Enzyme Inhibition Potency: Head‑to‑Head Comparison with Analog 14 in JEG‑3 Cells
Compound 5 (CAS 106320‑00‑7) inhibited aromatase with IC50 = 0.82 nM and steroid sulfatase with IC50 = 39 nM in JEG‑3 choriocarcinoma cells. Its closest structural analog, Compound 14, displayed comparable aromatase inhibition (IC50 = 0.77 nM) but 15.1‑fold weaker sulfatase inhibition (IC50 = 590 nM) [1]. This head‑to‑head comparison demonstrates that the 2‑chloro‑5‑methylphenyl benzoate scaffold uniquely confers balanced dual inhibition.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Aromatase IC50 = 0.82 nM; Sulfatase IC50 = 39 nM (Compound 5) |
| Comparator Or Baseline | Compound 14: Aromatase IC50 = 0.77 nM; Sulfatase IC50 = 590 nM |
| Quantified Difference | Sulfatase IC50: 15.1‑fold more potent for Compound 5 (39 nM vs 590 nM); Aromatase IC50: comparable (0.82 vs 0.77 nM) |
| Conditions | JEG‑3 choriocarcinoma cell‑based assay, in vitro |
Why This Matters
Procurement of Compound 5 delivers balanced sub‑nanomolar aromatase and nanomolar sulfatase inhibition, whereas analog 14 sacrifices sulfatase potency by >15‑fold, rendering it unsuitable for experiments requiring dual pathway suppression.
- [1] Woo LWL, Bubert C, Sutcliffe OB, Smith A, Chander SK, Mahon MF, Purohit A, Reed MJ, Potter BVL. Dual aromatase-steroid sulfatase inhibitors. J Med Chem. 2007 Jul 26;50(15):3540‑60. View Source
